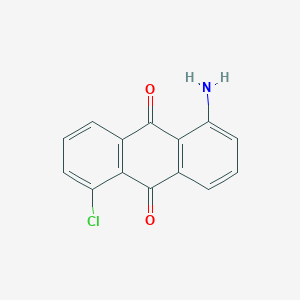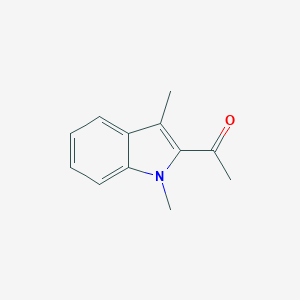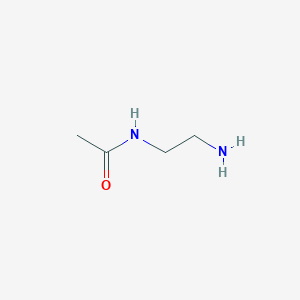
1,4-Dimethylpyrazole
Descripción general
Descripción
1,4-Dimethylpyrazole (1,4-DMP) is an organic compound with the molecular formula C5H8N2. It is a colorless, crystalline solid that has a wide range of applications in scientific research. 1,4-DMP is used in the synthesis of many compounds, as a reagent in chemical reactions, and as a catalyst in biochemical reactions. It is also used in the study of enzyme kinetics, protein structure and function, and other biochemical processes. Additionally, 1,4-DMP has been used in the synthesis of several pharmaceuticals and other drugs.
Aplicaciones Científicas De Investigación
Nitrification Inhibition in Agriculture : 3,4-Dimethylpyrazole phosphate (DMPP) is used as a nitrification inhibitor in agriculture. It effectively reduces nitrate leaching and greenhouse gas emissions without adversely affecting non-target soil microorganisms and functions, thereby improving nitrogen use efficiency of fertilizers (Zerulla et al., 2001); (Kong et al., 2016); (Yin et al., 2017); (Li et al., 2009).
Corrosion Inhibition : Pyrazole derivatives, including those related to 1,4-Dimethylpyrazole, have been explored as corrosion inhibitors for metals. These compounds, both as ligands and in complex forms, demonstrate significant potential in protecting metals like steel in corrosive environments (Masoumi et al., 2020); (El Arrouji et al., 2020).
Synthetic Chemistry and Materials Science : The synthesis and characterization of pyrazole compounds, including this compound derivatives, have led to the development of materials with potential applications in electronics, optics, and as building blocks for more complex chemical compounds (Graham et al., 2010); (Guerrero et al., 2008); (Khan et al., 2020).
Biomedical Research : Compounds based on this compound have shown biological activities such as hypoglycemic effects, making them candidates for antidiabetic drug development. Additionally, their derivatives have been evaluated for their antitumor properties (Soliman & Darwish, 1983); (Nofa et al., 2015); (Adach et al., 2015); (Adach et al., 2016).
Safety and Hazards
1,4-Dimethylpyrazole is classified as a Category 3 Flammable liquid, Category 4 Acute toxicity - Oral, and Category 1 Serious eye damage . It is harmful if swallowed and causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Mecanismo De Acción
Target of Action
1,4-Dimethylpyrazole (DMP) primarily targets ammonia-oxidizing bacteria (AOB) in the soil . AOB plays a crucial role in the nitrification process, which involves the conversion of ammonia (NH4+) to nitrite (NO2-) and then to nitrate (NO3-) . By inhibiting AOB, DMP can effectively suppress this process .
Mode of Action
DMP inhibits the activity of the ammonia monooxygenase enzyme (AMO), which is essential for the first step of NH4+ oxidation . It was initially thought that DMP inhibits nitrification due to its ability to chelate the Cu2+ cations that AMO needs to carry out this process .
Biochemical Pathways
The primary biochemical pathway affected by DMP is the nitrification process in the soil . By inhibiting AOB, DMP suppresses the oxidation of NH4+ to NO2- and NO3-, thereby reducing nitrogen (N) losses from the soil . This has significant implications for agricultural practices, as it can enhance the efficiency of synthetic nitrogen (N) fertilizers .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DMP is currently limited. It’s known that dmp is applied directly to the soil, where it interacts with aob to inhibit nitrification .
Result of Action
The inhibition of nitrification by DMP leads to a reduction in N losses from the soil, which can enhance the efficiency of synthetic N fertilizers . This can lead to increased crop yields in agricultural settings . Moreover, by suppressing nitrification, DMP can also reduce N2O emissions from the soil, which has positive implications for environmental sustainability .
Action Environment
The efficacy of DMP can be influenced by various environmental factors, including soil type and climatic conditions . For instance, the duration of action of DMP can depend on these factors . Moreover, the presence of other organisms in the soil, such as earthworms, can also affect the action of DMP . For example, earthworms can enhance the inhibition efficiency of DMP on soil nitrification by altering soil AOB communities .
Análisis Bioquímico
Biochemical Properties
They have been found to interact with various enzymes, proteins, and other biomolecules, influencing their function and playing a role in various biochemical reactions .
Cellular Effects
Pyrazole derivatives have been shown to have effects on various types of cells and cellular processes . For instance, some pyrazoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and this can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that chemical compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, and this can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1,4-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQCPPRPWDXLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147947 | |
| Record name | 1,4-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072-68-0 | |
| Record name | 1,4-Dimethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,4-dimethylpyrazole be used as a building block for polymers?
A: Yes, derivatives of this compound can be used to synthesize polymers. For example, 3,3′-dichloro-1,1′,4,4′-tetramethyl-5,5′-bipyrazole, synthesized from 3,5-dichloro-1,4-dimethylpyrazole, undergoes dehalogenative polycondensation to yield poly(1,1′,4,4′-tetramethyl-5,5′-bipyrazole-3,3′-diyl). [] This polymer exhibits solubility in formic acid and possesses an intrinsic viscosity of 39 cm3 g−1 in the same solvent. [] Another example is the synthesis of a 4,4′-bis(methoxycarbonyl) analogue of the previously mentioned polymer, demonstrating the versatility of this compound derivatives in polymer chemistry. []
Q2: What is the role of transition metal catalysts in the functionalization of this compound?
A: Transition metal catalysts, particularly nickel complexes, play a crucial role in selectively functionalizing this compound derivatives. Research indicates that zerovalent nickel complexes, such as Ni(0)Lm, can selectively activate the C(5)–Cl bond in 3,5-dichloro-1,4-dimethylpyrazole, leaving the C(3)–Cl bond intact. [] This selectivity is key for synthesizing specific bipyrazole compounds, which can be further utilized in polymerization reactions. []
Q3: What are the analytical techniques used to characterize this compound derivatives and their polymeric products?
A: Several analytical techniques are employed to characterize this compound derivatives and their polymeric products. Gel permeation chromatography (GPC) is used to determine the molecular weight distribution of the synthesized polymers. [] Additionally, photoluminescence spectroscopy helps analyze the optical properties of these polymers, providing insights into their potential applications. [] For characterizing the starting materials and intermediates, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would likely be employed, although these are not explicitly mentioned in the provided research.
Q4: Can this compound be selectively oxidized to form valuable carboxylic acids?
A: Yes, research demonstrates the successful selective oxidation of the structurally similar compound 3,5-dichloro-1,4-dimethylpyrazole to 3,5-dichloro-1-methylpyrazole-4-carboxylic acid. [] This oxidation is achieved using molecular oxygen as the oxidant in the presence of a catalytic system comprising cobalt acetate(II), manganese acetate(II), and bromide ions. [] This finding suggests that similar catalytic approaches could potentially be applied to selectively oxidize this compound to its corresponding carboxylic acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



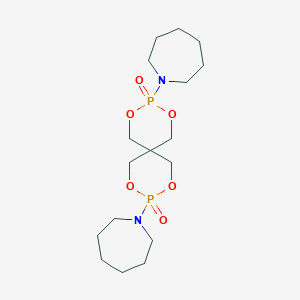
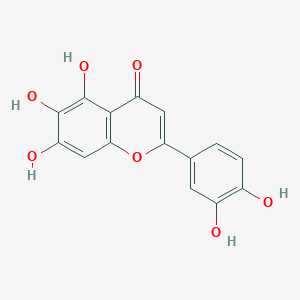

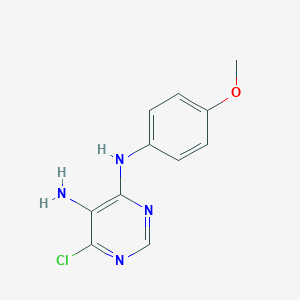

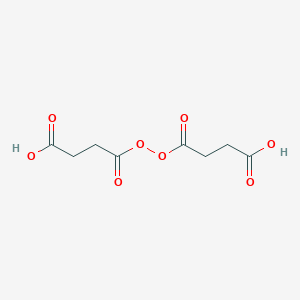
![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)
